molecular formula C11H13BrO2 B1428492 Methyl 3-(4-bromophenyl)butanoate CAS No. 1021735-42-1

Methyl 3-(4-bromophenyl)butanoate

Cat. No. B1428492
M. Wt: 257.12 g/mol
InChI Key: PUJGRHDQMSUGGT-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)butanoate is a chemical compound with the CAS Number: 1021735-42-1 . It has a molecular weight of 257.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 3-(4-bromophenyl)butanoate contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

The specific chemical reactions involving Methyl 3-(4-bromophenyl)butanoate are not explicitly mentioned in the available resources .

Scientific Research Applications

“Methyl 3-(4-bromophenyl)butanoate” is a chemical compound with the CAS Number: 1021735-42-1 . It’s a liquid at room temperature and has a molecular weight of 257.13 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

  • Synthesis of Quinazoline Derivatives

    • Application: This compound is used in the synthesis of Quinazoline derivatives . Quinazolines are an important class of heterocyclic compounds that have proven their significance in medicinal chemistry because of their wide range of biological and pharmacological properties .
    • Method: The reaction proceeded through imine formation followed by a copper-catalyzed intramolecular C-N coupling reaction .
    • Results: The synthesis of Quinazoline derivatives is successful and these compounds have shown a wide range of biological and pharmacological properties .
  • Synthesis of Other Organic Compounds

    • Application: “Methyl 3-(4-bromophenyl)butanoate” can be used as a building block in the synthesis of a variety of other organic compounds .
    • Method: The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results: The results or outcomes obtained would also depend on the specific compound being synthesized .
  • Synthesis of Quinazoline Derivatives

    • Application: This compound is used in the synthesis of Quinazoline derivatives . Quinazolines are an important class of heterocyclic compounds that have proven their significance in medicinal chemistry because of their wide range of biological and pharmacological properties .
    • Method: The reaction proceeded through imine formation followed by a copper-catalyzed intramolecular C-N coupling reaction .
    • Results: The synthesis of Quinazoline derivatives is successful and these compounds have shown a wide range of biological and pharmacological properties .
  • Synthesis of Other Organic Compounds

    • Application: “Methyl 3-(4-bromophenyl)butanoate” can be used as a building block in the synthesis of a variety of other organic compounds .
    • Method: The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
    • Results: The results or outcomes obtained would also depend on the specific compound being synthesized .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential risks . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the use and study of Methyl 3-(4-bromophenyl)butanoate are not explicitly mentioned in the available resources .

properties

IUPAC Name

methyl 3-(4-bromophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJGRHDQMSUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromophenyl)butanoate

CAS RN

1021735-42-1
Record name methyl 3-(4-bromophenyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask under nitrogen atmosphere was charged with CuI (2.77 g, 14.54 mmol) and ether (50 mL). The slurry was cooled to 0 C in an ice-water bath before a solution of MeLi in THF (1.6M, 18.2 mL, 29.1 mmol) was added dropwise over 20 minutes. A clear solution formed. A solution of methyl 4-bromocinnamate (3.19 g, 13.2 mmol) in THF (30 mL) was added dropwise via syringe over 30 minutes, and the resulting reaction mixture was stirred at 0 C for 2 hours. Then the reaction was quenched with ammonium chloride and worked up. The resulting crude product was purified by MPLC (0 to 15% ethyl acetate in hexanes) to afford methyl 3-(4-bromophenyl)butanoate.
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18.2 mL
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3.19 g
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30 mL
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50 mL
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2.77 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G PUGLIESE - thesis.unipd.it
in italiano Enantioselective conjugate reductions of α, β-unsaturated carbonyl compounds is a straightforward method for generating chiral building blocks useful in drug and …
Number of citations: 2 thesis.unipd.it

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